Poly(deoxyinosinic-deoxycytidylic acid sodium salt) is a synthetic polynucleotide that consists of alternating deoxyinosine and deoxycytidine residues. This compound is notable for its double-stranded structure, which mimics the characteristics of natural DNA. It is primarily used in molecular biology and biochemistry for various applications, including as a substrate for DNA synthesis and as a tool for studying nucleic acid interactions.
Poly(deoxyinosinic-deoxycytidylic acid sodium salt) can be sourced from chemical suppliers such as Sigma Aldrich and Santa Cruz Biotechnology, where it is available for research purposes. The compound is cataloged under CAS number 118578-37-3, indicating its unique identification in chemical databases .
This compound falls under the category of nucleic acid analogs and is classified as a synthetic oligonucleotide. Its structural properties allow it to function similarly to natural nucleic acids, making it valuable in various experimental contexts.
The synthesis of poly(deoxyinosinic-deoxycytidylic acid sodium salt) typically involves polymerization techniques that create the alternating copolymer structure. Common methods include:
The polymerization process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants. The resulting product is purified through methods such as precipitation or chromatography to remove unreacted monomers and by-products.
Poly(deoxyinosinic-deoxycytidylic acid sodium salt) has a double-stranded helical structure akin to natural DNA. Each strand consists of alternating deoxyinosine and deoxycytidine units linked by phosphodiester bonds.
The structural integrity of the compound is crucial for its biological activity and interaction with other nucleic acids.
Poly(deoxyinosinic-deoxycytidylic acid sodium salt) participates in various chemical reactions typical of nucleic acids, including:
The stability of the double-stranded structure under physiological conditions is influenced by factors such as ionic strength and temperature, which can affect hybridization efficiency.
The mechanism of action of poly(deoxyinosinic-deoxycytidylic acid sodium salt) primarily involves its role in molecular interactions within biological systems:
Research indicates that this compound can stimulate immune pathways, making it useful in vaccine development and immunotherapy .
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the identity and purity of the synthesized compound.
Poly(deoxyinosinic-deoxycytidylic acid sodium salt) has several scientific uses:
This compound's versatility makes it a valuable tool in both basic research and applied sciences, particularly in the fields of genetics and immunology.
Poly(deoxyinosinic-deoxycytidylic) acid sodium salt, commonly designated as Poly(dI-dC), represents a synthetic double-stranded DNA polymer with a rigorously defined alternating copolymer architecture. This macromolecule consists of deoxyinosinic acid and deoxycytidylic acid residues arranged in a precise -dI-dC-dI-dC- repeating sequence along each polynucleotide chain, forming a self-complementary duplex structure through specific base pairing. The inosine-cytosine (I-C) base pairs provide distinctive hydrogen bonding patterns compared to canonical Watson-Crick pairs, with inosine (a deaminated adenine derivative) forming two hydrogen bonds with cytosine [1] [8]. The sodium salt form of this polymer features sodium cations electrostatically neutralized by the anionic phosphate backbone, significantly enhancing solubility in aqueous buffers and stabilizing secondary structure formation [3] [5].
The polymer adopts a right-handed B-DNA conformation under physiological salt conditions (approximately 100 mM NaCl), with its characteristic repeating structure creating a uniform groove geometry that facilitates predictable interactions with DNA-binding proteins and small molecules. This architectural regularity makes Poly(dI-dC) particularly valuable for biophysical studies where sequence homogeneity is essential. The synthetic origin ensures batch-to-batch consistency and eliminates biological variations inherent in natural DNA sequences. The absence of methyl groups on inosine residues compared to guanine creates distinctive surface topographies in the major and minor grooves, influencing ligand binding specificities and protein-DNA interaction dynamics [1] [8].
Table 1: Fundamental Structural Characteristics of Poly(dI-dC)
Structural Feature | Description | Functional Significance |
---|---|---|
Backbone Composition | Alternating deoxyinosinic-deoxycytidylic acid | Creates uniform groove geometry |
Base Pairing | I-C pairs with two hydrogen bonds | Distinct hydrogen bonding pattern compared to G-C |
Sodium Counterions | Electrostatic neutralization of phosphates | Enhances solubility and structural stability |
Conformation (Physiological) | Right-handed B-DNA helix | Mimics common DNA conformation in cellular environments |
Groove Characteristics | Uniform major and minor grooves | Predictable ligand binding interfaces |
Poly(dI-dC) exhibits remarkable salt-dependent conformational plasticity that serves as a paradigmatic model for studying DNA structural transitions. Under high ionic strength conditions (>2.0 M NaCl), the polymer undergoes a reversible transition from the canonical right-handed B-form helix to an unusual left-handed helical conformation designated as Z-DNA [1] [2] [8]. This B-Z transition represents one of the most dramatic conformational changes in nucleic acid structures and is characterized by several distinctive features: alteration of helical sense from right-handed to left-handed, adoption of a zig-zag phosphodiester backbone (hence "Z"-DNA), and significant changes in base stacking patterns. These structural alterations profoundly affect the polymer's physicochemical properties, including its circular dichroism signature, susceptibility to enzymatic digestion, and interactions with intercalating compounds [2] [5].
The transition mechanism involves sequential structural changes beginning with localized base pair flipping, followed by propagation of the altered conformation along the polymer chain. The I-C base pairs in Poly(dI-dC) facilitate this transition more readily than standard G-C pairs due to the absence of the exocyclic amino group at the C2 position of inosine, which sterically hinders the syn conformation required for Z-DNA formation in guanine residues. The reversibility of this transition upon reduction of salt concentration demonstrates the dynamic nature of DNA secondary structure and provides crucial insights into how environmental factors regulate DNA conformation in biological contexts [1] [8]. This property has established Poly(dI-dC) as an indispensable tool for investigating the thermodynamics of helix stability and the molecular mechanisms underlying conformational switching in nucleic acids.
Table 2: Conformational States of Poly(dI-dC) Under Varying Ionic Conditions
Environmental Parameter | Low Salt Conditions (<0.1 M NaCl) | High Salt Conditions (>2.0 M NaCl) |
---|---|---|
Helical Sense | Right-handed (B-form) | Left-handed (Z-form) |
Glycosidic Bond Angle | Anti conformation | Alternating anti/syn conformation |
Helix Geometry | ~10.5 base pairs per turn, smooth backbone | ~12 base pairs per turn, zig-zag backbone |
Diameter | ~20 Å | ~18 Å |
Recognition Features | Major groove accessible | Deep minor groove, concealed major groove |
Stability Factors | Electrostatic repulsion minimized | High salt neutralizes phosphate charges |
The molecular weight of Poly(dI-dC) sodium salt typically averages approximately 2.5 × 10⁶ Daltons (Da), corresponding to a polymer length of several thousand base pairs [8]. However, this value represents a mean within a broad molecular weight distribution inherent to synthetic DNA polymers produced through enzymatic polymerization techniques. This heterogeneity manifests as significant batch-to-batch variations in chain length, creating polydisperse populations with molecular weights spanning a considerable range around the mean value. The unit definition provides standardization for experimental work: one unit of Poly(dI-dC) produces an absorbance (A₂₆₀) of 1.0 when dissolved in 1.0 ml of 20 mM sodium phosphate buffer containing 100 mM NaCl at pH 7.0, measured with a 1 cm path length [1] [3] [8].
The polydispersity has important implications for experimental applications. In electrophoretic mobility shift assays (EMSA), longer polymers provide more binding sites for non-specific competitor applications but may also form complex aggregates at high concentrations. Conversely, shorter polymers may exhibit reduced effectiveness as blocking agents due to fewer potential interaction sites per molecule. For structural studies using techniques like circular dichroism spectroscopy or X-ray crystallography, length heterogeneity can broaden spectral peaks or reduce crystal quality, respectively. Despite these challenges, the average molecular weight of ~2.5 × 10⁶ Da represents an optimal compromise, providing sufficient length for cooperative structural transitions while maintaining reasonable solubility in aqueous buffers [5] [8] [10].
Table 3: Molecular Weight Characteristics of Synthetic DNA Polymers
Parameter | Poly(dI-dC) | Poly(dG-dC) | Functional Implications |
---|---|---|---|
Average Molecular Weight | ~2.5 × 10⁶ Da | ~2.5 × 10⁶ Da | Standardized unit definition based on A₂₆₀ |
Polydispersity | Broad distribution | Broad distribution | Batch variability in biochemical applications |
Base Pairs per Unit | ~4000 bp | ~4000 bp | Length sufficient for cooperative transitions |
Standardization | A₂₆₀ = 1.0 in 1 ml buffer | A₂₆₀ = 1.0 in 1 ml buffer | Quantitative experimental comparisons |
Structural Impact | Affects cooperativity of B-Z transition | Influences crystal formation | Requires consideration for precise biophysical studies |
Poly(dI-dC) exhibits distinctive spectral signatures that provide crucial insights into its structural state and serve as valuable diagnostic tools for monitoring conformational transitions. The ultraviolet-visible (UV-Vis) absorption spectrum displays a characteristic maximum at approximately 260 nm, consistent with the π→π* electronic transitions of the purine and pyrimidine bases [8]. This absorption peak intensity forms the basis for quantitative determination of concentration using the Beer-Lambert law, with the molar extinction coefficient derived from the defined unit (A₂₆₀ = 1.0 for one unit in 1 ml volume with 1 cm path length). Hypochromicity—a reduction in absorbance upon duplex formation compared to single strands—provides a sensitive measure of base stacking interactions and duplex stability [5].
Circular dichroism (CD) spectroscopy reveals even more informative structural signatures, particularly regarding the B-Z transition. In the B-form conformation at physiological salt concentrations, the CD spectrum exhibits a positive band near 280 nm and a negative band around 250 nm. Upon conversion to Z-DNA under high salt conditions, this spectrum inverts dramatically, displaying a negative band at approximately 290 nm and a positive band near 260 nm [2] [4]. This inversion provides unequivocal evidence of the left-handed helical conformation. The isodichroic point (where spectra intersect during the transition) indicates a two-state transition without significant intermediate structures. These spectral changes have established Poly(dI-dC) as a critical reference standard for CD studies of DNA conformational dynamics and drug-DNA interactions, enabling researchers to distinguish between binding modes (groove binding versus intercalation) based on characteristic alterations to the CD spectrum [2] [4] [8].
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